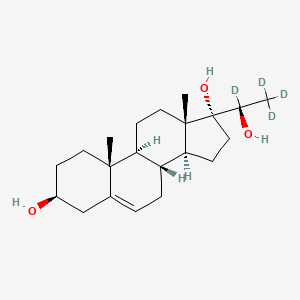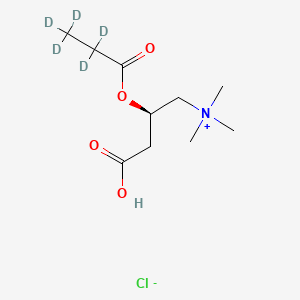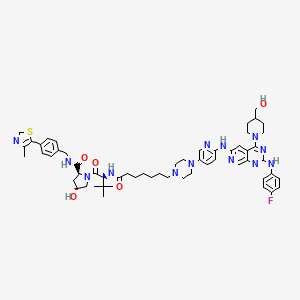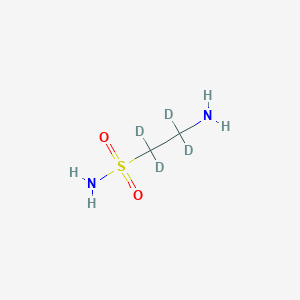
4-Hydroxy Atorvastatin-d5 (calcium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Atorvastatin-d5 (calcium) is a deuterium-labeled derivative of 4-Hydroxy Atorvastatin calcium. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for precise quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Atorvastatin-d5 (calcium) involves the deuteration of 4-Hydroxy Atorvastatin calciumThis can be achieved through various chemical reactions, such as hydrogen-deuterium exchange reactions, where hydrogen atoms are replaced with deuterium atoms under controlled conditions .
Industrial Production Methods: Industrial production of 4-Hydroxy Atorvastatin-d5 (calcium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of advanced techniques to ensure high yield and purity. Key improvements in the industrial synthesis include the isolation of pure products at various stages and the use of efficient extraction procedures .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Atorvastatin-d5 (calcium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated metabolites, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
4-Hydroxy Atorvastatin-d5 (calcium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and metabolism of atorvastatin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of atorvastatin.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of atorvastatin products
Mechanism of Action
4-Hydroxy Atorvastatin-d5 (calcium) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of cholesterol and lipids in the blood .
Comparison with Similar Compounds
Atorvastatin calcium: The parent compound, widely used as a lipid-lowering drug.
4-Hydroxy Atorvastatin calcium: The non-deuterated form of 4-Hydroxy Atorvastatin-d5 (calcium).
Other statins: Including lovastatin, pravastatin, rosuvastatin, fluvastatin, and simvastatin
Uniqueness: 4-Hydroxy Atorvastatin-d5 (calcium) is unique due to the incorporation of deuterium, which enhances its stability and allows for precise quantitation in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate measurement of drug concentrations is crucial .
Properties
Molecular Formula |
C33H33CaFN2O6 |
|---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.Ca/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+2/p-2/t26-,27-;/m1./s1/i3D,4D,5D,6D,7D; |
InChI Key |
PXVKCBJKCBMVNK-BCJROOIDSA-L |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)[O-])C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)





